molecular formula C12H15NO2 B13871915 4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide CAS No. 93628-73-0

4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide

Cat. No.: B13871915
CAS No.: 93628-73-0
M. Wt: 205.25 g/mol
InChI Key: RXAGELBKODADTH-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide is an organic compound with a benzamide structure It is characterized by the presence of a methyl group attached to the benzene ring and an amide group linked to a 2-methyl-1-oxopropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-methyl-1-oxopropan-2-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide: Similar structure with a pyridine moiety.

    4-(2-Cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide: Contains a cyano and fluoro group.

    Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-yl)amino)benzoate: Similar structure with a methoxy group.

Uniqueness

4-Methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2-methyl-1-oxopropan-2-yl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

93628-73-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-methyl-N-(2-methyl-1-oxopropan-2-yl)benzamide

InChI

InChI=1S/C12H15NO2/c1-9-4-6-10(7-5-9)11(15)13-12(2,3)8-14/h4-8H,1-3H3,(H,13,15)

InChI Key

RXAGELBKODADTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)C=O

Origin of Product

United States

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